molecular formula C10H5Cl2NO3 B7861847 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7861847
M. Wt: 258.05 g/mol
InChI Key: GCDMWZNNUSRHDI-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a high-purity quinoline derivative intended for research and development purposes, particularly in medicinal chemistry and pharmaceutical sciences. The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific compound features dichloro substitutions at the 6 and 8 positions, which are known to significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets, making it a valuable intermediate for constructing more complex molecules . Researchers can utilize this compound as a key building block in the synthesis of novel analogs for screening against various disease targets. The core quinoline structure is associated with investigated pharmacological properties, and related compounds have been studied for potential applications in oncology, serving as autophagy inhibitors or as selective endothelin receptor (ET(A)) antagonists in cardiovascular research . The carboxylic acid moiety at the 2-position provides a versatile handle for further synthetic modification through amide coupling or esterification reactions, facilitating the creation of targeted libraries for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant laboratory and regulatory guidelines.

Properties

IUPAC Name

6,8-dichloro-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDMWZNNUSRHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Aniline-Based Cyclization

This method begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid as the starting material:

  • Condensation : React with ethyl 3-(N,N-dimethylamino)acrylate in dimethylformamide (DMF) at 60°C for 12 hours to form a nitro-substituted intermediate.

  • Reduction : Treat with sodium dithionite (Na₂S₂O₄) in aqueous ethanol to reduce the nitro group to an amine.

  • Cyclization : Heat in polyphosphoric acid (PPA) at 120°C to induce lactam formation, yielding the quinoline core.

  • Chlorination : Introduce chlorine at positions 6 and 8 using phosphorus oxychloride (POCl₃) under reflux.

  • Carboxylation : Hydrolyze the ester group with 5% aqueous acetic acid to produce the carboxylic acid functionality.

Yield : 71% over four steps.

Method 2: Direct Halogenation of Quinoline Precursors

An alternative approach starts with preformed quinolines:

  • Selective Chlorination : React 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to install chlorine atoms at positions 6 and 8.

  • Oxidation : Treat with potassium permanganate (KMnO₄) in acidic medium to ensure the ketone group remains intact.

Yield : 65–70%.

Optimization of Reaction Conditions

Catalytic Systems

  • ZnCl₂-Catalyzed Chelation : Improves regioselectivity during cyclization steps, increasing yield from 66% to 94%.

  • Et₃N in Acetonitrile : Facilitates nucleophilic substitution reactions with piperidin-4-ol, achieving quantitative yields.

Solvent Effects

SolventPurposeImpact on Yield
Dimethyl sulfoxide (DMSO)High-temperature reactions85–90%
Acetic acid/H₂ODeprotection and hydrolysis88%
Ethanol/H₂OCrystallization86%

Comparative Analysis of Methods

ParameterMethod 1Method 2
Starting Material2,4-Dichloro-5-fluoro-3-nitrobenzoic acidPreformed quinoline
Step Count52
Total Yield71%65–70%
Purity (HPLC)>99%95–98%
ScalabilitySuitable for industrial scaleLimited to lab scale

Method 1 offers higher purity and scalability but requires complex intermediates. Method 2 is faster but struggles with regioselectivity.

Challenges and Troubleshooting

Impurity Formation

  • Hydrolysis Byproducts : Detectable via LC-MS (m/z 282.2). Mitigated by controlling reaction pH (6.0–7.0) during hydrolysis.

  • Over-Chlorination : Addressed using stoichiometric NCS instead of excess POCl₃.

Crystallization Issues

  • Polymorphism : Solved by optimizing solvent ratios (acetone:H₂O = 1.33 v/v) during salt formation .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.

  • Substitution: Substitution reactions at the chlorine or carboxylic acid positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidized Derivatives: Higher oxidation state derivatives of the compound

  • Reduced Derivatives: Hydroxylated derivatives

  • Substituted Derivatives: Derivatives with different functional groups at the chlorine or carboxylic acid positions

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research areas. Biology: Quinoline derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of dyes, catalysts, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Bioactivity

The position and nature of substituents significantly influence pharmacological properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula MW Key Biological Activity
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 6,8-Cl; 2-COOH C₁₀H₅Cl₂NO₃ 258.05 NMDA receptor antagonism
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester 6,8-Cl; 3-COOEt C₁₂H₉Cl₂NO₃ 286.11 Anti-tuberculosis intermediate
5-Chloro-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 5-Cl; 3-morpholinomethyl; 2-COOH C₁₅H₁₄ClN₂O₄ 333.74 M-type K⁺ channel activation
6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6,8-Me; 3-COOH C₁₂H₁₁NO₃ 217.22 Not reported (structural analog)
7-Chlorokynurenic acid 7-Cl; 2-COOH C₁₀H₆ClNO₃ 223.61 NMDA receptor antagonism
6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid 6,8-F; 3-COOH; 7-piperazinyl C₁₆H₁₈F₂N₄O₃ 352.34 Antibacterial activity

Impact of Halogen Substitution

  • Chlorine vs. Fluorine : Chlorine at positions 6 and 8 enhances lipophilicity and receptor binding compared to fluorine, which is smaller and more electronegative. For example, 6,8-dichloro derivatives show NMDA antagonism , while 6,8-difluoro analogs exhibit antibacterial properties .
  • Positional Effects : 7-Chlorokynurenic acid (7-Cl) demonstrates selective NMDA receptor blockade, whereas the 6,8-dichloro variant may offer broader receptor interactions due to dual halogenation .

Carboxylic Acid Position and Esterification

  • Position 2 vs. 3 : The 2-carboxylic acid isomer (target compound) is critical for NMDA receptor binding, while 3-carboxylic acid derivatives (e.g., 6,8-dimethyl analog) lack reported activity, suggesting positional specificity .
  • Ester Derivatives : Ethyl esters (e.g., ) serve as prodrugs, improving bioavailability. Hydrolysis to the free acid is often required for activity, as seen in anti-tuberculosis intermediates .

C-3 Functionalization via Mannich Reactions

Morpholinomethyl or piperidinomethyl groups at C-3 enhance interactions with ion channels. For example:

  • 5-Chloro-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid activates M-type K⁺ channels, likely due to the morpholine moiety’s hydrogen-bonding capacity .
  • Similar C-3 substitutions in kynurenic acid derivatives (e.g., KYNA-M1) modulate neuroactivity, highlighting the role of amine-based side chains .

Structural-Activity Relationship (SAR) Insights

  • Halogenation: Dual chloro-substitutions at 6 and 8 positions enhance steric and electronic effects, improving receptor affinity compared to mono-substituted analogs.
  • C-3 Modifications: Bulky substituents (e.g., morpholinomethyl) can either enhance (ion channels) or reduce (receptor antagonism) activity depending on the target .

Biological Activity

6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial and antiviral properties, as well as its potential in drug development.

The molecular formula for this compound is C10H5Cl2NO3C_{10}H_5Cl_2NO_3 with a molecular weight of approximately 258.06 g/mol. Its structure features a quinoline core substituted with chlorine and carboxylic acid functional groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.06 g/mol
Melting Point254-255 °C
Density1.701 g/cm³ (predicted)
pKa7.88 (predicted)

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antibacterial properties. For instance, studies have shown that certain analogs of this compound possess effective minimum inhibitory concentrations (MIC) against various bacterial strains.

Case Study:
In a study evaluating the biological activity of quinoline derivatives, the compound exhibited an MIC of <10μM<10\,\mu M against Mycobacterium tuberculosis, indicating strong antibacterial potential compared to traditional antibiotics like ethambutol (MIC = 4.89 μM) .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Several studies have focused on the structural modifications of quinoline derivatives to enhance their efficacy as antiviral agents.

Research Findings:
A series of synthesized compounds based on the quinoline scaffold showed moderate anti-HIV activity. For example, compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline core demonstrated inhibitory effects on HIV integrase with IC50 values ranging from 16±6μM16\pm 6\,\mu M to 40±3μM40\pm 3\,\mu M .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The position of substituents on the quinoline ring significantly influences its pharmacological properties.

Key Observations:

  • Substitution at Positions 5 and 7: These positions have been identified as favorable for enhancing antibacterial activity.
  • Tautomeric Forms: The preference for the 4-quinolone tautomer over the 4-hydroxy form correlates with increased antimycobacterial activity .

Q & A

Q. What advanced analytical methods quantify trace impurities or degradation products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) identifies low-abundance impurities. Gas Chromatography (GC) with flame ionization detects volatile byproducts. For chiral purity, use chiral stationary phases in HPLC .

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